molecular formula C23H17F3N4O2 B2942051 (4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1351649-75-6

(4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2942051
CAS No.: 1351649-75-6
M. Wt: 438.41
InChI Key: CRMIZOYOUIKSFT-UHFFFAOYSA-N
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Description

This compound is a unique chemical entity characterized by its intricate structure, combining elements from different chemical classes

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of "(4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" typically involves multiple steps starting from readily available starting materials. Each step is meticulously designed to introduce specific functional groups under controlled conditions, such as temperature, solvent, and catalyst. For instance, the formation of the azetidine ring might involve cyclization reactions under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: : On an industrial scale, the production might leverage more efficient and scalable techniques such as continuous flow chemistry or automated synthesis platforms. These methods can enhance yield, reduce production time, and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including:

  • Oxidation: : Reacting with oxidizing agents to introduce oxygen-containing functionalities.

  • Reduction: : Utilizing reducing agents to remove oxygen atoms or add hydrogen atoms.

  • Substitution: : Replacing one functional group with another under specific conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reactions: : Halogenation using N-bromosuccinimide, acylation under Friedel-Crafts conditions.

Major Products:

Scientific Research Applications

This compound finds applications in several domains:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Potential as a biochemical probe for studying cellular processes.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Utilized in the development of advanced materials, like polymers with specific mechanical or electronic properties.

Mechanism of Action

Mechanism: : The exact mechanism by which this compound exerts its effects depends on its application. For instance, in a medicinal context, it might interact with specific proteins or enzymes, altering their function and thereby modulating biological pathways.

Molecular Targets and Pathways: : Potential targets include enzymes involved in metabolic pathways, receptors on cell surfaces, or nucleic acids. The compound's structural elements allow it to fit into active sites of proteins, either activating or inhibiting their function.

Comparison with Similar Compounds

This compound can be compared with others like:

  • (4-(1H-pyrrol-1-yl)phenyl)(3-(3-(trifluoromethyl)phenyl)oxazolidin-2-one): : Similar core structure but different functional groups.

  • (4-(1H-imidazol-1-yl)phenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: : Variations in the nitrogen-containing ring system.

Uniqueness

What makes "(4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" unique is its combination of a pyrrole and an azetidine ring with trifluoromethyl substitution, which imparts specific physicochemical properties, enhancing its versatility in different applications.

Feel free to dive deeper into any specific section. What caught your interest?

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O2/c24-23(25,26)18-5-3-4-16(12-18)20-27-21(32-28-20)17-13-30(14-17)22(31)15-6-8-19(9-7-15)29-10-1-2-11-29/h1-12,17H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMIZOYOUIKSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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